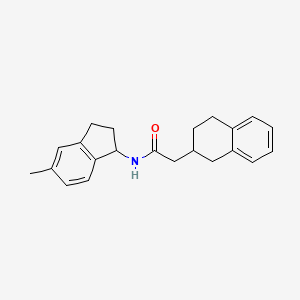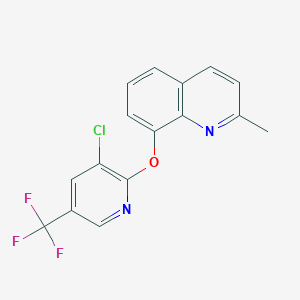
3-Chloro-2-(2-methyl(8-quinolyloxy))-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(2-methyl(8-quinolyloxy))-5-(trifluoromethyl)pyridine (3C2M8Q5TP) is a novel organic compound that has been extensively studied in recent years. This compound has been found to have a wide range of potential applications in the fields of medicinal chemistry, materials science, and environmental science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
- 3-Chloro-2-(2-methyl(8-quinolyloxy))-5-(trifluoromethyl)pyridine is used in the synthesis of various compounds. A study highlighted the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, a derivative, emphasizing its importance in pesticide production (Lu Xin-xin, 2006).
- Another study discussed the selective metalation and functionalization of trifluoromethyl-substituted pyridines and quinolines, illustrating the versatile chemical reactivity of these compounds (M. Schlosser & Marc Marull, 2003).
Structural Analysis
- The chemical structure and properties of related compounds, such as 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone and its derivatives, have been extensively studied to understand their geometric and electronic characteristics (G. Xiao et al., 1993).
Chemical Reactions
- The compound's derivatives participate in a variety of chemical reactions. For example, reactions of cesium fluoroxysulphate with pyridine lead to different products, depending on the solvent used, showcasing the compound's reactivity (S. Stavber & M. Zupan, 1990).
Bioactive Compounds Synthesis
- Research has been conducted on synthesizing bioactive compounds using trifluoromethyl-substituted pyridine derivatives, highlighting the potential pharmaceutical and agricultural applications of these compounds (Chunrui Yu et al., 2006).
Pesticide Development
- Some derivatives of 3-Chloro-2-(2-methyl(8-quinolyloxy))-5-(trifluoromethyl)pyridine have been used in the development of pesticides, such as fluazinam, indicating its role in agricultural chemistry (Youngeun Jeon et al., 2013).
Eigenschaften
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c1-9-5-6-10-3-2-4-13(14(10)22-9)23-15-12(17)7-11(8-21-15)16(18,19)20/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICLAXMNSFOECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=C(C=C(C=N3)C(F)(F)F)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2-methyl(8-quinolyloxy))-5-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile](/img/structure/B2778238.png)
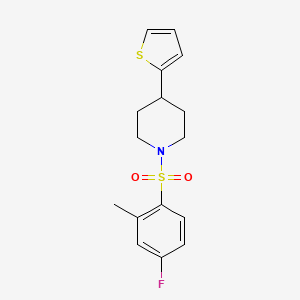
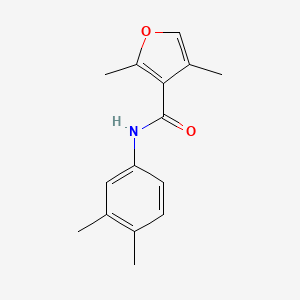
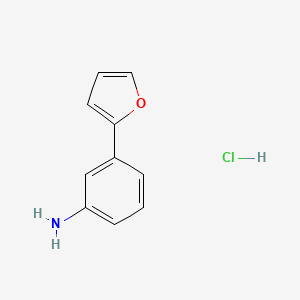


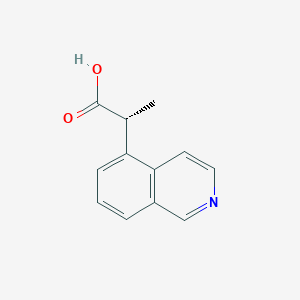
![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2778248.png)
![N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2778249.png)


